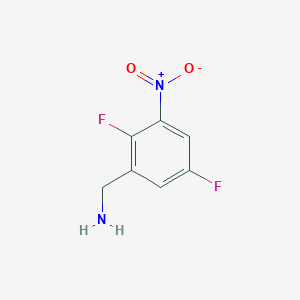

(2,5-Difluoro-3-nitrophenyl)methanamine

Description

Contextualization within Fluorinated Nitroaromatic Amines Research

Fluorinated nitroaromatic amines are a class of compounds that have garnered significant attention in medicinal and materials chemistry. nih.govmdpi.com The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity can influence the acidity of nearby functional groups, while its introduction can enhance metabolic stability and binding affinity in drug candidates. mdpi.comnih.gov The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a fundamental reaction in organic synthesis.

The combination of these features in fluorinated nitroaromatic amines makes them powerful precursors for the synthesis of a wide array of complex molecules. Research in this area often focuses on leveraging these properties to construct novel heterocyclic systems and other scaffolds of pharmaceutical interest. researchgate.net

Significance as a Synthetic Intermediate in Advanced Organic Chemistry

The true value of (2,5-Difluoro-3-nitrophenyl)methanamine lies in its potential as a synthetic intermediate. The primary amine of the methanamine group provides a nucleophilic center, ready to participate in a variety of bond-forming reactions. Simultaneously, the nitro-activated difluorinated phenyl ring is primed for nucleophilic substitution of one or both fluorine atoms. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it an attractive starting point for the synthesis of intricate molecular architectures.

While specific documented syntheses using this compound are not widely reported in readily available academic literature, the analogous compound, (2,6-Difluoro-3-nitrophenyl)methanamine, offers insights into potential synthetic pathways. The synthesis of this related compound can start from the nitration of 2,6-difluorotoluene, followed by functional group manipulations to introduce the methanamine moiety. smolecule.com One common strategy involves the oxidation of the methyl group to an aldehyde, followed by reductive amination. smolecule.com Another approach is the reduction of a nitrile or the direct amination of a benzyl (B1604629) halide. The final step often involves the reduction of the nitro group to an amine, which can then be used for further derivatization. smolecule.com These general strategies highlight the synthetic accessibility of such compounds.

Overview of Research Trajectories for this compound

Given its structural motifs, the research trajectories for this compound are largely projected towards its application as a precursor for more complex, often heterocyclic, compounds with potential biological activity. The primary amine can be readily acylated, alkylated, or used in condensation reactions to form imines, which can then undergo further transformations.

A significant research direction involves the intramolecular cyclization reactions of derivatives of this compound. For instance, after acylation of the amine and reduction of the nitro group, the resulting diamine derivative could be a precursor for the synthesis of benzodiazepines or other fused nitrogen-containing heterocycles. Furthermore, the fluorine atoms on the aromatic ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents, thereby enabling the exploration of structure-activity relationships in medicinal chemistry programs. The development of novel fluorinated drugs is a significant area of research where such building blocks are crucial. nih.govmdpi.comnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2,5-difluoro-3-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBKXKAWNASZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 3 Nitrophenyl Methanamine

Established Synthetic Pathways for the (2,5-Difluoro-3-nitrophenyl)methanamine Core

Established methods for synthesizing the this compound core structure primarily rely on classical organic reactions, including reductive amination, nitro group reduction with subsequent alkylation, and strategic halogenation and nitration of suitable precursors.

Reductive Amination Routes

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. oregonstate.eduorganicchemistrydata.org In the context of synthesizing this compound, this pathway would logically start from 2,5-difluoro-3-nitrobenzaldehyde. The general mechanism involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or ammonium (B1175870) salts, to form an imine intermediate, which is then reduced to the target primary amine. oregonstate.edu

A plausible synthetic sequence commences with the nitration of 2,5-difluorotoluene (B1362542). The directing effects of the fluorine atoms and the methyl group guide the nitration to the 3-position, yielding 2,5-difluoro-3-nitrotoluene. Subsequent oxidation of the methyl group, for instance using potassium permanganate (B83412) (KMnO₄), would furnish the key intermediate, 2,5-difluoro-3-nitrobenzaldehyde. This aldehyde can then undergo reductive amination. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organicchemistrydata.org The latter is often preferred due to its selectivity for reducing the iminium ion in the presence of the aldehyde.

A variety of catalysts, both noble and non-noble metal-based, have been developed to improve the efficiency and selectivity of reductive amination reactions involving nitro compounds. pdx.edufrontiersin.org

Table 1: Key Intermediates in Reductive Amination Route

| Compound Name | Molecular Formula | Starting Material | Key Transformation |

|---|---|---|---|

| 2,5-Difluorotoluene | C₇H₆F₂ | Commercially available | Nitration |

| 2,5-Difluoro-3-nitrotoluene | C₇H₅F₂NO₂ | 2,5-Difluorotoluene | Oxidation of methyl group |

| 2,5-Difluoro-3-nitrobenzaldehyde | C₇H₃F₂NO₃ | 2,5-Difluoro-3-nitrotoluene | Reductive amination |

| This compound | C₇H₆F₂N₂O₂ | 2,5-Difluoro-3-nitrobenzaldehyde | - |

Nitro Group Reduction and Subsequent Alkylation Strategies

An alternative established approach involves the initial reduction of a nitro group on a precursor molecule, followed by the introduction of the aminomethyl group. A potential starting material for this route is 2,5-difluoro-3-nitrobenzonitrile (B13078460). The synthesis of this precursor could be achieved through the nitration of 2,5-difluorobenzonitrile.

The cyano group of 2,5-difluoro-3-nitrobenzonitrile can be catalytically hydrogenated to the corresponding benzylamine (B48309). Various catalysts are effective for the reduction of nitriles, with Raney nickel and palladium on carbon (Pd/C) being common choices. nih.gov This reduction would directly yield this compound. It is crucial to select a catalyst and reaction conditions that selectively reduce the nitrile without affecting the nitro group or the fluorine substituents.

Table 2: Comparison of Potential Precursors for Nitro Group Reduction Route

| Precursor | Synthetic Step 1 | Synthetic Step 2 |

|---|---|---|

| 2,5-Difluoro-3-nitrobenzonitrile | Catalytic hydrogenation of the nitrile group | - |

| 2,5-Difluoro-3-nitrobenzyl halide | Nucleophilic substitution with an amine source (e.g., ammonia) | - |

Halogenation and Nitration Precursor Approaches

The synthesis can also be approached by first establishing the halogen and nitro substituents on the benzene (B151609) ring, followed by the introduction of the methanamine group. A key precursor in this strategy is 1,4-difluoro-2-nitrobenzene, which can be synthesized by the nitration of 1,4-difluorobenzene (B165170) using a mixture of nitric acid and sulfuric acid. researchgate.net

From 1,4-difluoro-2-nitrobenzene, a formylation reaction, such as the Vilsmeier-Haack reaction, could potentially introduce a formyl group at the 3-position to yield 2,5-difluoro-3-nitrobenzaldehyde, which can then be converted to the target amine via reductive amination as described in section 2.1.1.

Another variation within this approach involves the use of 2,5-difluorobenzyl chloride as a starting material. Nitration of this compound would likely lead to a mixture of isomers, from which the desired 2,5-difluoro-3-nitrobenzyl chloride would need to be separated. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, would yield the final product. A similar strategy has been patented for the synthesis of 2,4-difluorobenzenemethanamine, where 2,4-difluorobenzyl halide is reacted with methenamine (B1676377) followed by hydrolysis. cuny.edu

Novel Synthetic Approaches for this compound and Related Compounds

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of complex amines. These novel approaches include the use of advanced catalytic systems and the application of flow chemistry.

Catalyst-Driven Synthesis of this compound

The development of novel catalysts is a key area of research for improving the synthesis of compounds like this compound. For the reductive amination of 2,5-difluoro-3-nitrobenzaldehyde, catalysts based on non-noble metals such as cobalt and iron are being explored as more sustainable alternatives to traditional palladium and platinum catalysts. researchgate.net These catalysts can offer high yields and selectivity under optimized conditions.

For the reduction of the nitro group, a wide array of catalytic systems have been reported, demonstrating high chemoselectivity in the presence of other reducible functional groups like halogens. frontiersin.org Nanoparticle-based catalysts, for example, gold nanoparticles supported on metal oxides, have shown high efficiency in the reductive amination of aldehydes with nitroarenes. rsc.org The choice of catalyst support can also significantly influence the reaction's outcome.

Table 3: Examples of Novel Catalysts for Related Transformations

| Reaction Type | Catalyst System | Substrate Example | Key Advantage |

|---|---|---|---|

| Reductive Amination | Co-based composites | p-Methoxybenzaldehyde and benzylamine | Platinum-group-metal-free |

| Nitro Group Reduction | Pd/C with triethylsilane | Aromatic nitro compounds | High functional group tolerance |

| Reductive Amination | Gold nanoparticles on TiO₂ | Benzaldehyde and nitrobenzene | High efficiency |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. ewadirect.combldpharm.com These benefits are particularly relevant for reactions involving hazardous reagents or highly exothermic processes, such as nitration. researchgate.netbeilstein-journals.org

The nitration of 2,5-difluorotoluene or other precursors could be performed more safely and efficiently in a continuous flow reactor. Similarly, the catalytic hydrogenation steps, such as the reduction of a nitrile or a nitro group, can be effectively carried out in flow systems, often with improved yields and selectivities. The use of packed-bed reactors with solid-supported catalysts allows for easy separation of the catalyst from the product stream and facilitates catalyst recycling.

Recent developments in flow chemistry have also focused on amination reactions. For instance, the use of a tube-in-tube reactor has been demonstrated for the amination of aryl halides using aqueous ammonia, providing a greener and safer alternative to traditional methods. rsc.org Such technologies could be adapted for the synthesis of this compound from a suitable halogenated precursor.

Asymmetric Synthesis Considerations for Chiral Analogues of this compound

While this compound is an achiral molecule, the synthesis of its chiral analogues, such as α-alkyl substituted variants, is of significant interest for creating stereochemically defined building blocks for pharmaceuticals and advanced materials. rsc.org The direct catalytic asymmetric synthesis of such α-chiral primary amines is a highly sought-after transformation. rsc.org Key strategies predominantly involve the enantioselective manipulation of a prochiral ketone precursor, namely a 2,5-difluoro-3-nitrophenyl ketone.

Two principal pathways are employed for this purpose:

Asymmetric Reduction of Prochiral Ketones: This is a widely used method for producing chiral alcohols, which can then be converted to amines. nih.govwikipedia.org However, direct reduction to the amine is also possible. The process involves the reduction of a prochiral ketone, for example, 2',5'-Difluoro-3'-nitroacetophenone, using a chiral catalyst. rsc.org Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium complexed with chiral ligands like BINAP, are effective. wikipedia.org Additionally, organocatalytic systems, such as those employing chiral oxazaborolidine catalysts, are also utilized. wikipedia.orgrsc.org

Asymmetric Reductive Amination (ARA): This one-pot reaction is a more direct and efficient route, converting a ketone directly into a chiral amine. google.com The reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then asymmetrically reduced in situ. google.comacs.org This transformation can be achieved using transition metal catalysts (e.g., based on Iridium or Manganese) with chiral phosphine (B1218219) ligands or through biocatalysis. google.comacs.org Fungal reductive aminases (RedAms), for instance, have demonstrated a superior ability to use ammonia as the amine donor, producing a broad range of primary amines with excellent enantiomeric excess and high conversion rates. rsc.org

The selection of the method depends on the desired enantioselectivity, substrate scope, and process conditions. Biocatalysis, in particular, is emerging as a powerful, environmentally benign alternative to metal-based catalysis. nih.gov

Table 1: Comparison of Methodologies for Asymmetric Synthesis of a Chiral Analogue A model reaction of 2',5'-Difluoro-3'-nitroacetophenone to (R)-1-(2,5-Difluoro-3-nitrophenyl)ethanamine is presented for illustrative purposes.

| Method | Catalyst System | Reductant/Reagent | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Mn(I) Complex | Formic Acid / Triethylamine | High (up to 99%) | Excellent (>99% e.e.) | acs.org |

| Direct Reductive Amination | [Ir(cod)Cl]₂ / Chiral Ligand | NH₄I, Ti(OⁱPr)₄, H₂ | Good | High (>90% e.e.) | google.com |

| Biocatalysis (Reductive Aminase) | Fungal Reductive Aminase (NfRedAm) | Ammonia, NADPH (regenerated) | High (>97% conv.) | Excellent (>99% e.e.) | rsc.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

The industrial production of this compound necessitates the optimization of reaction conditions to maximize yield and ensure high selectivity, thereby minimizing costly purification steps. A common and economically viable route for the synthesis of primary amines is the catalytic hydrogenation of the corresponding nitrile, in this case, 2,5-Difluoro-3-nitrobenzonitrile. wikipedia.org

The primary goal of optimization is to favor the formation of the desired primary amine (R-CH₂NH₂) while suppressing the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine side-products. wikipedia.org This is achieved by carefully controlling several key reaction parameters:

Catalyst Selection: The choice of catalyst is paramount. Group 10 metals such as Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are common. wikipedia.org The catalyst's activity and selectivity can be influenced by its support and preparation method. For instance, certain cobalt boride catalysts can be highly regioselective for primary amine production. wikipedia.org

Solvent and pH: The solvent system can affect catalyst activity and the solubility of reactants and products. The pH of the solution is also a critical factor; acidic or basic conditions can alter the reaction pathway and selectivity. wikipedia.org

Temperature and Pressure: Catalytic hydrogenations are sensitive to temperature and hydrogen pressure. Higher temperatures and pressures generally increase the reaction rate but can also lead to over-reduction or side reactions, such as the reduction of the aromatic nitro group or hydrogenolysis of the C-F bonds. smolecule.com Therefore, finding the optimal balance is crucial for achieving high selectivity. google.com For many nitro compounds, reduction can be achieved at moderate temperatures (75-100°C) and atmospheric or slightly elevated pressures. google.com

Systematic screening of these parameters allows for the development of a robust and efficient process.

Table 2: Influence of Reaction Parameters on the Catalytic Hydrogenation of 2,5-Difluoro-3-nitrobenzonitrile This table presents a hypothetical optimization study based on established principles of nitrile reduction.

| Parameter Varied | Condition | Primary Amine Yield | Selectivity for Primary Amine | Reference |

| Catalyst | Raney Nickel | Moderate | Good | wikipedia.org |

| 5% Pd/C | High | Moderate (risk of secondary amines) | wikipedia.org | |

| Platinum Dioxide | High | Good | wikipedia.org | |

| Solvent | Ethanol | Good | Good | wikipedia.org |

| Tetrahydrofuran (THF) | Moderate | Moderate | mdpi.com | |

| Methanol + Ammonia | High | Excellent (ammonia suppresses secondary amine formation) | wikipedia.org | |

| H₂ Pressure | 1 atm | Low-Moderate | Good | nih.gov |

| 5 atm | High | Good | smolecule.com | |

| 20 atm | High | Moderate (increased side products) | wikipedia.org | |

| Temperature | 25 °C | Low | Excellent | wikipedia.org |

| 50 °C | Moderate-High | Good | google.com | |

| 80 °C | High | Lower (risk of over-reduction) | google.com |

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro 3 Nitrophenyl Methanamine

Reactivity of the Primary Amine Functionality in (2,5-Difluoro-3-nitrophenyl)methanamine

The primary amine (-CH₂NH₂) attached to the substituted phenyl ring is a site of significant chemical reactivity. However, its nucleophilicity and basicity are tempered by the potent electron-withdrawing effects of the ortho-nitro group and the two fluorine atoms on the aromatic ring. These groups inductively pull electron density away from the benzylic carbon and, consequently, from the nitrogen atom, making the lone pair of electrons on the nitrogen less available for donation compared to an unsubstituted benzylamine (B48309).

Nucleophilic Reactivity and Amination Reactions

The primary amine of this compound can act as a nucleophile, participating in reactions where it attacks electron-deficient centers. This reactivity allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. In typical amination reactions, the amine can displace leaving groups from alkyl halides or participate in transition-metal-catalyzed cross-coupling reactions. However, the reduced nucleophilicity due to the electron-withdrawing substituents on the phenyl ring may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases) compared to more electron-rich amines.

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is fundamental in organic synthesis and biochemistry. The reaction of this compound with a carbonyl compound would proceed through the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding N-(2,5-difluoro-3-nitrobenzyl)imine. The stability of the resulting imine can be influenced by the nature of the R groups from the carbonyl compound.

Table 1: Representative Condensation Reactions

| Carbonyl Reactant | Product |

| Benzaldehyde | N-(2,5-difluoro-3-nitrobenzylidene)aniline |

| Acetone | N-(2,5-difluoro-3-nitrobenzyl)propan-2-imine |

| Cyclohexanone | N-(2,5-difluoro-3-nitrobenzyl)cyclohexan-1-imine |

Acylation and Sulfonylation Studies

The nucleophilic character of the primary amine allows it to react with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides results in the formation of stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and serve to protect the amine functionality or to introduce new functional groups into the molecule. The resulting amides and sulfonamides are typically crystalline solids, and their formation can be used for the purification and characterization of the parent amine.

Table 2: Acylation and Sulfonylation of this compound

| Reagent | Reagent Type | Product |

| Acetyl Chloride | Acylating Agent | N-((2,5-difluoro-3-nitrophenyl)methyl)acetamide |

| Benzoyl Chloride | Acylating Agent | N-((2,5-difluoro-3-nitrophenyl)methyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonylating Agent | N-((2,5-difluoro-3-nitrophenyl)methyl)-4-methylbenzenesulfonamide |

Role of the Nitro Group in the Reactivity Profile of this compound

Reductive Transformations of the Nitro Moiety

The most common transformation of an aromatic nitro group is its reduction to a primary amine. This conversion is a key step in the synthesis of many substituted anilines, which are valuable intermediates in the pharmaceutical and materials industries. A variety of reducing agents can accomplish this transformation, with the choice of reagent sometimes allowing for chemoselective reduction to intermediate oxidation states like the hydroxylamine (B1172632) or nitroso group. chempedia.infonih.gov Catalytic hydrogenation using metals like palladium or platinum, or the use of metals in acidic media such as tin(II) chloride in hydrochloric acid, are frequently employed methods. chempedia.info Enzymatic reductions, for instance using nitroreductases, can also achieve this transformation, often with high selectivity. nih.govnih.gov

Table 3: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Methanol, Room Temperature | (3-amino-2,5-difluorophenyl)methanamine |

| SnCl₂·2H₂O | Ethanol, Reflux | (3-amino-2,5-difluorophenyl)methanamine |

| Fe, HCl | Water/Ethanol, Reflux | (3-amino-2,5-difluorophenyl)methanamine |

| NaBH₄, Se | Aqueous Dioxane | (3-amino-2,5-difluorophenyl)methanamine |

Electronic Influence on Aromatic Electrophilic/Nucleophilic Substitution

The electronic properties of the nitro group are a defining feature of the molecule's aromatic reactivity.

Aromatic Electrophilic Substitution (AES): The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive and resonance effects. vaia.comyoutube.com It pulls electron density out of the benzene (B151609) ring, making the ring less nucleophilic and thus less reactive towards electrophiles. vedantu.com The deactivation is most pronounced at the ortho and para positions relative to the nitro group. vaia.comvedantu.comdoubtnut.com Consequently, if an electrophilic substitution reaction were to occur on the ring of this compound, the nitro group would direct the incoming electrophile to the meta position (C4 or C6).

Aromatic Nucleophilic Substitution (ArSN): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic substitution. By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of this compound, the ring is highly activated for ArSN. Research on structurally similar compounds like 4,5-difluoro-1,2-dinitrobenzene has shown that fluoride (B91410) ions are excellent leaving groups in such activated systems and are displaced in preference to the nitro group when reacting with nucleophiles. researchgate.net Therefore, in this compound, it is anticipated that a strong nucleophile would preferentially displace one of the fluorine atoms (at C2 or C5) rather than the nitro group itself.

Impact of Fluorine Substituents on this compound Reactivity

Directing Effects in Aromatic Reactions

In the context of electrophilic aromatic substitution, the substituents on the benzene ring govern the position of incoming electrophiles. For this compound, the directing effects of the fluorine, nitro, and aminomethyl groups are in competition. Fluorine is an ortho-, para-director, while the nitro group is a meta-director. The aminomethyl group is generally considered an ortho-, para-director. However, the strong electron-withdrawing nature of the nitro group and the two fluorine atoms deactivates the ring towards electrophilic attack, making such reactions challenging.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atoms have a more pronounced and synthetically useful role. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack, and the fluorine atoms themselves can act as leaving groups. In analogous systems, such as 1,2-difluoro-4,5-dinitrobenzene, it has been observed that fluorine atoms are preferentially displaced by nucleophiles over nitro groups. researchgate.net This suggests that in reactions of this compound with strong nucleophiles, substitution of one of the fluorine atoms is a likely outcome. The position of substitution would be directed by the activating effect of the nitro group, favoring attack at the positions ortho and para to it.

Electronic Perturbations and Acid-Base Properties

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the electron density of the aromatic ring. This inductive effect decreases the basicity of the aminomethyl group, as the electron-withdrawing pull of the fluorines and the nitro group reduces the availability of the lone pair of electrons on the nitrogen atom. Consequently, the pKa of the conjugate acid of this compound is expected to be lower than that of (3-nitrophenyl)methanamine.

The electronic perturbations caused by the fluorine substituents also enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Computational studies on related nitroaromatic compounds have shown that electron-accepting substituents increase the electrophilicity of the ring, which correlates with their ability to activate the ring for vicarious nucleophilic substitution. nih.gov

Mechanistic Studies of Key Reactions Involving this compound

The complex substitution pattern of this compound opens up several avenues for mechanistic investigation, particularly in the realms of nucleophilic aromatic substitution and potential intramolecular cyclization reactions.

Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods

The study of reaction mechanisms often relies on a combination of spectroscopic and kinetic techniques. For reactions involving this compound, techniques such as UV-visible spectrophotometry can be employed to monitor the progress of a reaction, especially if the product has a different chromophore than the starting material. This allows for the determination of reaction rates under pseudo-first-order conditions, providing insights into the reaction order with respect to each reactant. researchgate.net

Kinetic studies on analogous nucleophilic aromatic substitution reactions have revealed that these reactions often proceed via an associative mechanism, as evidenced by large negative activation entropies. researchgate.netnih.gov This implies a highly ordered transition state, which is characteristic of the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. The rates of these reactions are sensitive to both the steric and electronic properties of the nucleophile and the electrophilic aromatic substrate.

Transition State Analysis for Nucleophilic Substitution on the Aromatic Ring

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states of chemical reactions. For the nucleophilic substitution on the aromatic ring of this compound, DFT calculations can be used to model the geometry and energy of the transition state for the formation of the Meisenheimer intermediate. These calculations can help to predict which of the two fluorine atoms is more likely to be displaced and to estimate the activation energy of the reaction.

Studies on similar systems have shown that the transition state in SNAr reactions can vary, existing on a continuum between a stepwise and a concerted mechanism. nih.gov The nature of the nucleophile, the leaving group, and the substituents on the aromatic ring all influence the geometry of the transition state. For a reaction involving this compound, the transition state would likely involve the attacking nucleophile forming a bond with the carbon atom attached to a fluorine, while the carbon-fluorine bond is elongated but not yet fully broken.

The following table presents hypothetical data based on computational studies of related fluoronitroaromatic compounds to illustrate the potential impact of substituents on the activation energy of nucleophilic aromatic substitution.

| Substrate | Nucleophile | Leaving Group | Calculated Activation Energy (kcal/mol) |

| 1,3-Difluoro-2-nitrobenzene | Methoxide | F | 18.5 |

| 1-Fluoro-2,4-dinitrobenzene | Aniline (B41778) | F | 15.2 |

| This compound | Hydroxide | F | (Estimated) 19-22 |

This table is illustrative and contains estimated data for this compound based on trends observed in related compounds.

Investigation of Intramolecular Cyclization Pathways

The presence of a nucleophilic aminomethyl group and electrophilic centers on the same molecule raises the possibility of intramolecular cyclization reactions. For this compound, an intramolecular nucleophilic aromatic substitution could potentially occur, where the nitrogen of the aminomethyl group attacks one of the carbon atoms bearing a fluorine atom. This would lead to the formation of a five- or six-membered heterocyclic ring system.

Derivatization and Analogue Synthesis of 2,5 Difluoro 3 Nitrophenyl Methanamine

Synthesis of Substituted Amide Derivatives of (2,5-Difluoro-3-nitrophenyl)methanamine

The primary amine functionality of this compound readily undergoes acylation to furnish a wide range of substituted amide derivatives. This transformation is typically achieved through the reaction of the amine with an acyl chloride or a carboxylic acid activated with a suitable coupling agent.

Commonly employed methods for amide bond formation from primary amines like this compound include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. For instance, the reaction of a primary amine with a carboxylic acid in the presence of triphenylphosphine (B44618) and N-chlorophthalimide has been shown to be an effective method for amidation at room temperature. stackexchange.com

A general procedure for the synthesis of amide derivatives from this compound would involve dissolving the amine in an appropriate aprotic solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), followed by the addition of the desired acyl chloride and a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. nih.gov Alternatively, coupling with a carboxylic acid would involve the addition of the acid and a coupling agent to a solution of the amine.

Table 1: Representative Amide Synthesis from Benzylamines

| Amine Reactant | Acylating Agent | Coupling Conditions | Product | Reference |

| Benzylamine (B48309) | Benzoic Acid | PPh₃, N-chlorophthalimide, Toluene, 12h, RT | N-Benzylbenzamide | stackexchange.com |

| Benzylamine | Phenylacetic Acid | B(OCH₂CF₃)₃, Acetonitrile, 80°C | N-Benzyl-2-phenylacetamide | mdpi.com |

| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine, Cyrene™, 0°C to RT | N-Benzyl-4-fluorobenzamide | nih.gov |

Formation of Ureas and Thioureas from this compound

The nucleophilic nature of the primary amine in this compound allows for its facile conversion into urea (B33335) and thiourea (B124793) derivatives. These functional groups are of significant interest due to their ability to form strong hydrogen bond networks, a key feature in many biologically active molecules. mdpi.comnih.gov

Urea derivatives are commonly synthesized by reacting the amine with an isocyanate. This reaction is typically rapid and proceeds with high yield. A straightforward approach involves the addition of the corresponding isocyanate to a solution of this compound in a suitable solvent. nih.gov An alternative, greener method involves the reaction of the amine with potassium isocyanate in water, which can provide high yields of the desired urea. e3s-conferences.orgnih.gov

Similarly, thiourea derivatives can be prepared by the reaction of this compound with an isothiocyanate. e3s-conferences.org The reaction of amines with carbon disulfide in the presence of an oxidant also provides a route to thioureas. bldpharm.com Mechanochemical methods, which involve grinding the reactants together, have also been developed for the synthesis of thioureas and offer a solvent-free alternative. smolecule.com

Table 2: General Methods for Urea and Thiourea Synthesis from Amines

| Starting Amine | Reagent | Product Type | General Conditions | Reference |

| Primary Amine | Isocyanate | Urea | Organic Solvent, RT | nih.gov |

| Primary Amine | Potassium Isocyanate | Urea | Water, HCl | e3s-conferences.orgnih.gov |

| Primary Amine | Isothiocyanate | Thiourea | Organic Solvent, RT | e3s-conferences.org |

| Primary Amine | Carbon Disulfide, Oxidant | Thiourea | Water | bldpharm.com |

Design and Synthesis of Heterocyclic Scaffolds Incorporating the this compound Moiety

The this compound core can be incorporated into a variety of heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Imidazole and Pyrimidine (B1678525) Ring Formations

The synthesis of imidazoles can be achieved through various methods, including the reaction of benzylamines with vinyl azides under electrochemical conditions. jsynthchem.comnih.gov Another approach involves the base-promoted deaminative coupling of benzylamines with nitriles, which provides a direct route to 2,4,5-trisubstituted imidazoles. nih.govjsynthchem.comresearchgate.net

For the synthesis of pyrimidine derivatives, benzylamines can be utilized in reactions that lead to the formation of the pyrimidine ring. For example, N(1)-(4-substituted-benzyl)-pyrimidines have been synthesized as potential enzyme inhibitors. organic-chemistry.org While specific examples starting from this compound are not prevalent in the literature, general methods for pyrimidine synthesis could be adapted. researchgate.netresearchgate.net

Quinazoline and Benzodiazepine (B76468) Derivations

Quinazoline scaffolds can be synthesized from benzylamines through reactions with 2-aminobenzaldehydes or 2-aminobenzophenones, often catalyzed by molecular iodine under transition-metal-free conditions. Other methods include the dehydrogenative coupling of 2-aminophenyl ketones with amines catalyzed by ruthenium complexes. researchgate.net

The synthesis of benzodiazepine derivatives can be achieved through several routes. One common method involves the condensation of o-phenylenediamines with ketones, a reaction that can be catalyzed by various acids. Palladium-catalyzed intramolecular C-N bond formation from appropriately substituted precursors is another powerful strategy for constructing the benzodiazepine ring system. nih.gov While direct synthesis from this compound is not explicitly detailed, its incorporation into precursors for these cyclization reactions is a feasible synthetic strategy.

Exploration of Functional Group Transformations on the Aromatic Ring of this compound Derivatives

Selective Reduction of the Nitro Group to an Amine

A key transformation for derivatives of this compound is the selective reduction of the nitro group to a primary amine. This conversion opens up a vast array of further derivatization possibilities at this position, including diazotization followed by substitution, or formation of a new set of amides, ureas, and sulfonamides.

The selective reduction of an aromatic nitro group in the presence of other reducible functional groups can be challenging. However, several methods have been developed to achieve this with high chemoselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, although conditions need to be carefully controlled to avoid reduction of other functionalities. nih.gov Other effective reagents include sodium borohydride (B1222165) in the presence of a transition metal catalyst such as nickel or iron complexes, which can selectively reduce the nitro group while leaving other groups like esters intact. The use of NaBH4 with FeCl2 has been shown to be an efficient system for the selective reduction of nitroarenes. Enzymatic reductions using nitroreductases also offer a mild and highly selective alternative. nih.gov

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Substrate Type | Notes | Reference |

| Pd/C, H₂ | Aromatic Nitro Compounds | Common method, requires optimization | nih.gov |

| NaBH₄, Ni(PPh₃)₄ | Nitroaromatic Compounds | Efficient and selective | researchgate.net |

| NaBH₄, FeCl₂ | Ester Substituted Nitroarenes | High selectivity for the nitro group | |

| Nitroreductase, NADPH | Aromatic Nitro Compounds | Mild, enzymatic, and highly selective | nih.gov |

Halogen Exchange and Suzuki-Miyaura Coupling Reactions

The chemical reactivity of the aryl fluoride (B91410) and nitro groups on the this compound scaffold allows for a variety of derivatization strategies. Among the most powerful are halogen exchange reactions and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These methods are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of analogues with modified electronic and steric properties.

Halogen Exchange Reactions

Halogen exchange reactions, particularly those involving the displacement of fluoride ions, can be challenging due to the strength of the C-F bond. However, in electron-deficient aromatic rings, such as the one in this compound, the fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr). This activation facilitates their replacement by other halogens or functional groups.

Research into related compounds has demonstrated the feasibility of such transformations. For instance, the reaction of 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide with reagents like tetrabutylammonium (B224687) fluoride or cesium fluoride leads to the selective replacement of nitro groups with fluorine atoms. mdpi.com While this is the reverse of a typical halogen exchange on a fluoroaromatic compound, it underscores the principle of nucleophilic substitution on activated aromatic systems.

In the context of this compound, a similar principle would apply. The fluorine atoms, being ortho and para to the strongly electron-withdrawing nitro group, are susceptible to displacement by other nucleophiles. For example, treatment with the appropriate halide salts under suitable conditions could potentially lead to the corresponding chloro- or bromo-derivatives.

Another relevant transformation is the halogen-metal exchange. Studies on 3-substituted 1,2-dibromo arenes have shown that regioselective halogen-metal exchange can be achieved using reagents like isopropylmagnesium chloride. organic-chemistry.org This process forms a Grignard reagent that can then be reacted with various electrophiles. While the fluorine atoms in this compound are less reactive in this type of exchange than bromine or iodine, under specific conditions, metalation could be a viable route for functionalization.

Table 1: Illustrative Halogen Exchange Reaction Conditions

| Aryl Substrate | Reagent | Solvent | Conditions | Product Type | Reference |

| 4,4'-dinitro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-dioxide | Tetrabutylammonium fluoride | THF | Room temp, 3h | 4,4'-difluoro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-dioxide | mdpi.com |

| 3-Substituted 1,2-dibromo arenes | Isopropylmagnesium chloride | THF | Low temp | 2-Substituted 5-bromobenzoic acids (after carboxylation) | organic-chemistry.org |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The fluorine atoms in this compound, while generally less reactive than heavier halogens in oxidative addition, can participate in Suzuki-Miyaura coupling reactions, often requiring more forcing conditions or specialized catalyst systems. The presence of the electron-withdrawing nitro group can facilitate the oxidative addition step.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkenyl groups. This is particularly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, coupling this compound or a related halide with various arylboronic acids would yield a series of biaryl compounds.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. nih.gov Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) and more electron-rich, bulky alkylphosphines, are commonly employed to enhance the catalytic activity of the palladium center. libretexts.org The reaction conditions, including temperature and the choice of base (e.g., potassium carbonate, cesium fluoride), are tailored to the specific substrates being coupled. nih.govelsevierpure.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product Type | Reference |

| Aryl Halide (general) | Organoborane | Pd(0) Complex | Base | - | Biaryl, Styrene, etc. | libretexts.org |

| Phenyl Iodide/Bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | - | 2,3,4,5,6-pentafluoro-1,1'-biphenyl | elsevierpure.com |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd precatalyst | K₃PO₄ | Dioxane/H₂O | 3-(3-Fluorophenyl)indazole | nih.gov |

| 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | - | - | Aryl-thiophene | youtube.com |

The derivatization of this compound through these coupling reactions provides a powerful platform for accessing novel chemical entities. The ability to selectively functionalize the aromatic ring is a key advantage in the design and synthesis of complex organic molecules.

Applications of 2,5 Difluoro 3 Nitrophenyl Methanamine in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic systems often relies on the strategic coupling of functionalized aromatic precursors. The structure of (2,5-Difluoro-3-nitrophenyl)methanamine offers several reaction handles for such constructions. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. This reactivity could be exploited in reactions with various nucleophiles to build larger aromatic frameworks.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a range of classical and modern cross-coupling reactions. For instance, a Sandmeyer reaction on the resulting aniline (B41778) could introduce a variety of functionalities, or it could be used in transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling to append other aromatic or heteroaromatic rings. The primary aminomethyl group also provides a point for further elaboration, such as through amide bond formation or reductive amination, to link to other molecular fragments.

A hypothetical synthetic route towards a complex polyaromatic system could involve a sequential SNAr reaction at one of the fluorine positions, followed by reduction of the nitro group and subsequent cyclization or coupling reaction to form a fused polycyclic aromatic system. The remaining fluorine atom could then be used for further functionalization, allowing for precise control over the final structure.

Role in the Synthesis of Scaffolds for Materials Science Applications

In materials science, the design of novel organic materials with specific electronic, optical, or thermal properties is of paramount importance. The incorporation of fluorine atoms into organic scaffolds is a well-established strategy to tune these properties. The high electronegativity and small size of fluorine can significantly impact intermolecular interactions, leading to desirable packing motifs in the solid state, and can also enhance thermal stability and solubility.

This compound could serve as a precursor to rigid, fluorinated scaffolds for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The difluoro-nitro-aminomethyl substitution pattern could be a key component in the synthesis of electron-deficient building blocks, which are crucial for creating n-type organic semiconductors.

For example, the primary amine could be used to polymerize or to attach the molecule to a larger conjugated system. The nitro group could be transformed into other functional groups to further modulate the electronic properties of the resulting material. The presence of the two fluorine atoms would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport materials.

A potential application could be in the synthesis of fluorinated polyimides or other high-performance polymers. The diamine derived from the reduction of the nitro group in a dimer of this compound could be condensed with various dianhydrides to produce a range of fluorinated polyimides with enhanced thermal and chemical resistance.

Integration into Synthetic Routes for Research Probes

Research probes are essential tools in chemical biology and medicinal chemistry for studying biological processes. The unique substitution pattern of this compound makes it an interesting scaffold for the development of such probes. The fluorine atoms can be useful for ¹⁹F NMR studies, providing a sensitive handle for monitoring the probe's interactions with biological targets.

The nitro group is a well-known precursor to functionalities that can act as fluorescent quenchers or can be used to attach the probe to other molecules. For instance, the reduction of the nitro group to an amine allows for the straightforward attachment of fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules.

A hypothetical research probe could be synthesized by first modifying the aminomethyl group with a specific targeting ligand. Subsequently, the nitro group could be reduced and coupled to a fluorophore. The resulting probe would have a specific targeting moiety, a fluorescent reporter, and the difluoro-phenyl core for potential ¹⁹F NMR analysis.

Application in Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules from three or more starting materials in a single step. bldpharm.comjocpr.com These reactions are highly valued in drug discovery and combinatorial chemistry for their ability to generate large libraries of diverse compounds. nih.govnih.gov

The primary amine functionality of this compound makes it a suitable component for a variety of MCRs. For example, it could participate as the amine component in the Ugi or Passerini reactions. In an Ugi four-component reaction, this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The resulting product would incorporate the difluoro-nitrophenyl moiety, and the other components could be varied to rapidly generate a library of structurally diverse molecules.

The general scheme for an Ugi reaction involving this compound would be:

R¹(CO)R² + this compound + R³-NC + R⁴-COOH → Complex Product

This approach would allow for the efficient generation of a library of compounds, each bearing the unique electronic and steric properties of the (2,5-Difluoro-3-nitrophenyl)methyl group. Such libraries could then be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development.

While direct, published examples are scarce, the inherent reactivity of the functional groups on this compound strongly suggests its potential as a versatile building block in these and other areas of advanced organic synthesis. Future research will likely uncover specific applications that take advantage of its unique structural and electronic properties.

Computational and Theoretical Investigations of 2,5 Difluoro 3 Nitrophenyl Methanamine

Electronic Structure Analysis of (2,5-Difluoro-3-nitrophenyl)methanamine

The arrangement of electrons within a molecule dictates its physical and chemical properties. An analysis of the electronic structure of this compound reveals how the interplay of its constituent functional groups—two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and a weakly electron-donating aminomethyl group—governs its molecular characteristics.

According to molecular orbital (MO) theory, the atomic orbitals of the constituent atoms of this compound combine to form a set of molecular orbitals that extend over the entire molecule. The distribution of electron density within these orbitals is heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring. vedantu.comck12.org The fluorine atoms and the nitro group are potent electron-withdrawing groups due to their high electronegativity and resonance-withdrawing capabilities, respectively. libretexts.orgmsu.edu This leads to a significant polarization of the electron density away from the aromatic ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org These orbitals are critical in determining a molecule's reactivity. numberanalytics.com For this compound, the HOMO is predicted to be primarily localized on the aromatic ring and the aminomethyl group, representing the most available electrons for donation in a chemical reaction. Conversely, the LUMO is expected to be concentrated on the nitro group and the carbons of the benzene ring, indicating the most electrophilic sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

Hypothetical results from a Density Functional Theory (DFT) calculation at the B3LYP/6-311++G(d,p) level of theory are presented below.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 4.26 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu This method allows for the quantitative evaluation of delocalization effects, or hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).

A hypothetical NBO analysis provides insight into these key electronic interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π(N3-O) | 22.5 |

| π(C4-C5) | π(N3-O) | 18.9 |

| LP(N7) | σ(C1-C2) | 5.2 |

| LP(F2) | σ(C1-C2) | 3.1 |

| LP(F5) | σ*(C4-C5) | 3.4 |

Note: Atom numbering is based on standard IUPAC nomenclature for the benzene ring, with the aminomethyl group at C1, a fluoro at C2, nitro at C3, and the second fluoro at C5.

NBO analysis also provides calculated atomic charges, which reflect the electron distribution. The strong electron-withdrawing nature of the fluorine and nitro groups results in a significant depletion of electron density from the attached carbon atoms, rendering them electropositive.

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, offering insights into reaction mechanisms and energetic barriers.

Density Functional Theory (DFT) is a robust method for calculating the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, transition states, and intermediates. youtube.com This information is used to construct a reaction energy profile, which reveals the kinetic and thermodynamic feasibility of a proposed pathway. researchgate.net

A plausible reaction for this compound is a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The nitro group strongly activates the ring towards this type of reaction, particularly at the ortho and para positions. In this molecule, the fluorine at the C2 position is ortho to the nitro group at C3, making it a likely site for substitution. A hypothetical energetic profile for the reaction with a generic nucleophile (Nu⁻) shows the expected steps of the Meisenheimer complex formation and subsequent fluoride (B91410) elimination.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + Nu⁻) | 0.0 |

| Transition State 1 (TS1) | +15.7 |

| Meisenheimer Complex (Intermediate) | -8.2 |

| Transition State 2 (TS2) | +12.1 |

| Products | -25.3 |

This hypothetical profile suggests a thermodynamically favorable reaction with a manageable activation barrier, consistent with an activated SNAr process.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. wikipedia.orgucsb.edu The shape and location of the LUMO on this compound are key to predicting its reactivity towards nucleophiles. As previously discussed, the LUMO is expected to have large coefficients on the carbon atoms ortho and para to the nitro group. This indicates that these positions are the most electrophilic and thus the most susceptible to attack by an electron-rich species.

Conversely, for a reaction with an electrophile, the site of attack would be predicted by the location of the HOMO. The HOMO is likely spread over the benzene ring but with significant contributions from the aminomethyl-substituted carbon. However, the powerful deactivating effect of the nitro and fluoro groups makes electrophilic aromatic substitution highly unfavorable compared to nucleophilic substitution. studymind.co.uk

| Reaction Type | Predicted Reactivity | Most Likely Site of Attack | FMO Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | High | C2 (ortho to NO₂) | Large LUMO coefficient at C2, stabilized by the electron-withdrawing NO₂ group. |

| Electrophilic Aromatic Substitution | Very Low | C6 (ortho to NH₂CH₂) | Ring is strongly deactivated. Any minor reactivity would be directed by the activating aminomethyl group to the least deactivated position. |

| Reaction at Aminomethyl Group | Moderate | Nitrogen Atom | The lone pair on the nitrogen atom (part of the HOMO) makes it a nucleophilic site for reactions like acylation or alkylation. |

Conformation Analysis of this compound

The three-dimensional structure and flexibility of a molecule are determined by rotations around its single bonds. For this compound, the most significant conformational freedom involves rotation around the C(ring)–CH₂ bond. The relative orientation of the aminomethyl group with respect to the aromatic ring is influenced by steric and electronic interactions with its neighbors, the ortho-fluoro and ortho-nitro groups.

A computational scan of the potential energy surface by systematically rotating the C(ring)–C(aminomethyl) bond can identify the most stable conformations. Steric hindrance between the -CH₂NH₂ group and the bulky ortho-substituents is expected to be a dominant factor. colostate.edu There may also be a possibility of weak intramolecular hydrogen bonding between an amine hydrogen and an oxygen of the nitro group or the fluorine atom, which could stabilize certain conformations. Spectroscopic and theoretical studies on similar benzylamine (B48309) derivatives have shown that gauche and anti conformers are often present. colostate.edu

A hypothetical potential energy scan for the rotation around the C(ring)–CH₂ bond (defined by the dihedral angle τ(C2-C1-Cα-N)) reveals the energetic landscape.

| Conformer Description | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Gauche) | ~85° | 0.0 |

| Rotational Barrier | ~120° | +4.8 |

| Local Minimum (Anti) | ~180° | +1.5 |

| Rotational Barrier (Eclipsed) | 0° / 360° | +6.2 |

The results suggest a preferred conformation where the aminomethyl group is twisted away from the plane of the benzene ring, minimizing steric repulsion with the bulky ortho-nitro group. The global minimum likely corresponds to a gauche-like structure, potentially stabilized by a weak intramolecular interaction. An eclipsed conformation, where the C-N bond is aligned with the C1-C2 bond, represents the highest energy barrier due to severe steric clashes.

Rotational Barriers and Steric Effects

The rotational barrier around the C-N bond of the methanamine group in this compound is a key determinant of its three-dimensional structure and potential interactions. This rotation is influenced by both steric and electronic effects arising from the substituents on the phenyl ring.

The nitro group at the 3-position and the fluorine atom at the 2-position create a sterically hindered environment on one side of the methanamine substituent. The rotation of the -CH2NH2 group will be significantly restricted, with the energy barrier being highest when the amino group is eclipsed with the ortho-fluoro substituent. Computational studies on similarly crowded systems, such as ortho-substituted anilines and benzylamines, have shown that such steric repulsions can lead to rotational barriers of several kcal/mol. For instance, studies on N-benzhydrylformamides have demonstrated that ortho-substituents significantly hinder the rotation of aryl fragments. nih.gov

A full computational scan of the dihedral angle defining the rotation of the methanamine group, likely using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to precisely quantify the rotational energy profile. This would reveal the minimum energy conformations and the transition states separating them, providing a quantitative value for the rotational barrier.

Hydrogen Bonding Interactions within the Molecule

A significant feature of this compound is the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between a hydrogen atom of the amino group (-NH2) and the ortho-fluorine atom (N-H···F) or the oxygen of the ortho-nitro group (N-H···O).

The N-H···F interaction is a topic of ongoing research. While fluorine is a weak hydrogen bond acceptor, its presence in a sterically constrained ortho position can lead to observable interactions. chemicalbook.com Studies on other organofluorine compounds have established the existence of such bonds through NMR spectroscopy and DFT calculations. nih.gov The geometry of this compound is conducive to a five-membered ring formation through this interaction.

Alternatively, a stronger intramolecular hydrogen bond could form with one of the oxygen atoms of the nitro group. The N-H···O interaction would result in a six-membered ring, which is generally more stable. The strength of this interaction would depend on the orientation of the nitro group relative to the methanamine.

Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are instrumental in characterizing such weak interactions. These methods can quantify the electron density at the bond critical point between the hydrogen and the acceptor atom (F or O), providing evidence for the existence and strength of the hydrogen bond. mcbu.edu.tr The competition between the N-H···F and N-H···O interactions would dictate the preferred conformation of the methanamine side chain.

Spectroscopic Property Prediction and Validation for this compound (excluding interpretation of experimental data)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds. DFT calculations are widely used for this purpose. researchgate.net

NMR Chemical Shift and Coupling Constant Calculations

The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts.

For this compound, the chemical shifts of the aromatic protons and carbons would be particularly sensitive to the electronic effects of the three different substituents. To illustrate the expected values, we can look at the calculated data for the close analog, 2,5-difluoroaniline. A study employing the B3LYP/6-311++G(d,p) level of theory provides calculated ¹H and ¹³C chemical shifts for this molecule. The introduction of a nitro group at the 3-position and a methanamine group at the 1-position would further shift these values based on their respective shielding and deshielding effects.

Below is a table of calculated ¹H and ¹³C NMR chemical shifts for 2,5-difluoroaniline, which serves as a foundational dataset for predicting the spectrum of the target molecule.

| Atom | Calculated ¹H Chemical Shift (ppm) for 2,5-Difluoroaniline | Calculated ¹³C Chemical Shift (ppm) for 2,5-Difluoroaniline |

| C1-NH2 | 3.84 | 136.21 |

| C2-F | - | 141.02 (d, J=235 Hz) |

| C3-H | 6.32 | 104.28 (d, J=25 Hz) |

| C4-H | 6.78 | 115.36 |

| C5-F | - | 159.04 (d, J=240 Hz) |

| C6-H | 6.38 | 100.86 (d, J=28 Hz) |

| Data derived from a computational study on 2,5-difluoroaniline. |

For this compound, the protons of the -CH2- group would likely appear as a singlet (or a multiplet if coupled to the NH2 protons), and its chemical shift would be influenced by the adjacent aromatic ring and amino group. The NH2 protons would likely be broad and their chemical shift would be highly dependent on solvent and concentration, as well as any intramolecular hydrogen bonding.

IR Vibrational Frequency Analysis

Theoretical calculations of infrared (IR) spectra can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculations are typically performed at the same level of theory as geometry optimization (e.g., DFT B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.

The IR spectrum of this compound would be characterized by several key vibrational modes. Based on data from analogous compounds like 2-nitroaniline (B44862) and 2,5-difluoroaniline, the following vibrations are expected:

N-H stretching: The methanamine group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methylene (B1212753) (-CH2-) C-H stretches will appear just below 3000 cm⁻¹.

NO₂ stretching: The nitro group has characteristic strong asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F stretching: Strong absorptions corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration of the amino group usually appears in the 1590-1650 cm⁻¹ range.

The table below presents selected calculated vibrational frequencies for 2-nitroaniline, offering an insight into the expected positions of key functional group vibrations for a nitro-substituted amine on a benzene ring.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 2-Nitroaniline |

| Asymmetric NH₂ Stretch | 3567 |

| Symmetric NH₂ Stretch | 3424 |

| Asymmetric NO₂ Stretch | 1490 |

| Symmetric NO₂ Stretch | 1233 |

| C-N Stretch | 1295 |

| Data derived from a computational study on 2-nitroaniline. |

A full computational frequency analysis for this compound would provide a complete predicted IR spectrum, detailing the frequencies and intensities of all 3N-6 vibrational modes and allowing for a detailed comparison with any future experimental data.

Green Chemistry Principles Applied to 2,5 Difluoro 3 Nitrophenyl Methanamine Synthesis and Transformations

Solvent Selection and Reduction in Waste Generation

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents, or ideally, the elimination of solvents altogether. acs.org

In the context of synthesizing (2,5-Difluoro-3-nitrophenyl)methanamine, a plausible synthetic route involves the reduction of a precursor such as 2,5-difluoro-3-nitrobenzonitrile (B13078460). This transformation, along with the subsequent or concurrent reduction of the nitro group, can be achieved using various reducing agents and catalysts. The selection of the reaction medium is paramount in minimizing waste.

Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. tsijournals.com Research has demonstrated the effective reduction of aromatic nitro compounds to their corresponding amines using reagents like sodium borohydride (B1222165) in the presence of a catalyst in water. tsijournals.comresearchgate.net For the synthesis of this compound, employing water as a solvent for the reduction of the nitro group in a suitable precursor would significantly reduce the environmental footprint compared to using traditional volatile organic compounds (VOCs). Another green alternative is the use of ethanol, which is a bio-based solvent and can be a suitable medium for catalytic hydrogenations. organic-chemistry.org

The table below illustrates a comparison of potential solvents for the reduction of a hypothetical precursor to this compound, highlighting the advantages of green solvents.

| Solvent | Classification | Advantages in Green Synthesis | Potential Application in Synthesizing this compound |

| Water | Green | Non-toxic, non-flammable, readily available, high heat capacity. tsijournals.com | Ideal for the reduction of the nitro group using water-tolerant catalysts. tsijournals.comresearchgate.net |

| Ethanol | Green | Bio-renewable, biodegradable, low toxicity. organic-chemistry.org | Suitable for catalytic hydrogenation of both nitrile and nitro groups. organic-chemistry.org |

| Toluene | Traditional | Good solubilizing power for many organic compounds. | High environmental and health concerns (volatile, toxic). |

| Dichloromethane (B109758) | Traditional | Effective solvent for a wide range of reactions. | Carcinogenic, environmentally persistent. |

By prioritizing the use of water or ethanol, the generation of hazardous solvent waste can be drastically reduced, leading to a more sustainable process for producing this compound.

Catalyst Development for Sustainable Reactions of this compound

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, often reducing the need for stoichiometric reagents and minimizing waste. The development of sustainable catalysts, particularly those based on earth-abundant metals and those that are heterogeneous and recyclable, is a key research area.

A potential green synthetic pathway to this compound could involve the catalytic hydrogenation of 2,5-difluoro-3-nitrobenzonitrile. This process requires catalysts that can selectively reduce the nitrile and nitro groups.

Heterogeneous Catalysts for Nitro Group Reduction:

The catalytic reduction of nitroarenes is a well-established industrial process. nih.gov While precious metal catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective, there is a growing interest in developing catalysts based on more abundant and less expensive metals like nickel, cobalt, and iron. nih.govnih.govrsc.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. imedpub.com For instance, Raney nickel is a widely used industrial catalyst for the hydrogenation of nitroarenes due to its high activity and low cost. nih.gov Recent research has also focused on developing nano-catalysts which can exhibit enhanced activity and selectivity. imedpub.com

Catalysts for Nitrile Reduction to Primary Amines:

The selective hydrogenation of nitriles to primary amines can be challenging, as it is often accompanied by the formation of secondary and tertiary amines as byproducts. bme.hu The choice of catalyst and reaction conditions is crucial to control selectivity. Catalysts based on cobalt and nickel have shown promise in the selective synthesis of primary amines. acs.orggoogle.com For example, phase-controlled cobalt nanoparticles have been shown to exhibit high catalytic performance for the selective production of primary amines from nitriles. acs.org The addition of ammonia (B1221849) during the reaction can also help to suppress the formation of secondary amines. google.com

The table below presents a selection of potential catalysts for the key reduction steps in the synthesis of this compound.

| Reaction Step | Catalyst | Advantages |

| Nitro Group Reduction | Raney Nickel | Low cost, high activity. nih.gov |

| Nitro Group Reduction | Iron-based catalysts | Earth-abundant, low toxicity, high chemoselectivity. rsc.org |

| Nitrile to Primary Amine | Cobalt nanoparticles | High selectivity for primary amines. acs.org |

| Nitrile to Primary Amine | Nickel-containing support catalyst | Good performance in the presence of ammonia to enhance selectivity. google.com |

| Both Reductions | Palladium on Carbon (Pd/C) | Versatile and effective for both nitro and nitrile reduction, though a precious metal. bme.hu |

The development of a single, robust, and recyclable catalyst that can efficiently and selectively perform both the nitrile and nitro reductions in a one-pot process would represent a significant advancement in the green synthesis of this compound.

Atom Economy Considerations in Synthetic Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A high atom economy indicates that less waste is generated. The ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product.

To illustrate the importance of atom economy in the synthesis of this compound, we can compare a hypothetical "traditional" route with a "greener" catalytic route.

Hypothetical Traditional Route:

A traditional approach might involve the use of stoichiometric reducing agents. For example, the reduction of a nitro group can be achieved using tin(II) chloride (SnCl2) in acidic media. While effective, this method generates a significant amount of tin-containing waste, leading to a low atom economy.

Hypothetical Greener Catalytic Route:

A greener approach would utilize catalytic hydrogenation. In this scenario, the only other reactant besides the substrate is molecular hydrogen (H₂). The catalyst is used in small amounts and can ideally be recycled.

Let's consider the final step of reducing a hypothetical precursor, 2,5-difluoro-3-nitrobenzyl cyanide, to this compound.

Atom Economy Calculation:

The atom economy is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below provides a simplified comparison of the atom economy for the reduction of the nitro group in a hypothetical precursor using a stoichiometric reagent versus a catalytic method.

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Traditional (e.g., SnCl₂ reduction) | Precursor + SnCl₂ + HCl | (2,5-Difluoro-3-aminophenyl)methanamine | Tin salts, water | Low |

| Greener (Catalytic Hydrogenation) | Precursor + H₂ | (2,5-Difluoro-3-aminophenyl)methanamine | Water | High |

By choosing a catalytic route, the atom economy is significantly improved, as the only byproduct is water. This highlights how careful planning of a synthetic strategy with atom economy in mind can lead to a more sustainable and efficient process for producing this compound.

Future Research Directions and Unexplored Reactivity of 2,5 Difluoro 3 Nitrophenyl Methanamine

Development of Novel Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a significant avenue for the application of (2,5-Difluoro-3-nitrophenyl)methanamine and its derivatives. youtube.com The primary amine functionality is a well-established catalytic motif, while the electronic properties of the fluorine and nitro groups could be leveraged to fine-tune catalyst performance.